![molecular formula C12H17N3 B1479888 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-69-6](/img/structure/B1479888.png)
1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole
説明
1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is a type of 1H-imidazo[1,2-b]pyrazole . This scaffold has been used in the synthesis of an isostere of the indolyl drug pruvanserin . The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .
Synthesis Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazole include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .科学的研究の応用
Heterocyclic Scaffolds in Medicinal Chemistry
Imidazo[1,2-b]pyridazine, a closely related scaffold to 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole, represents a crucial class of heterocyclic nucleus, yielding various bioactive molecules. The kinase inhibitor ponatinib is a noteworthy derivative, revitalizing interest in imidazo[1,2-b]pyridazine derivatives for potential therapeutic applications in medicine. This review underscores the scaffold's significance in structure-activity relationships (SAR) and its role in guiding medicinal chemists toward novel compounds with improved pharmacokinetics and efficacy (Garrido et al., 2021).
Pyrazole Derivatives and Their Therapeutic Potential
Pyrazoles, encompassing a wide array of compounds including those with an imidazo[1,2-b]pyrazole framework, are recognized for their significant agrochemical and pharmaceutical activities. This review highlights the synthetic strategies and biological activities found in pyrazole derivatives, demonstrating their potential in antimicrobial, antifungal, antiviral, and antioxidant applications. The synthesis of novel pyrazole derivatives under specific conditions points to their versatile physical and chemical properties, which are essential for developing new therapeutic agents (Sheetal et al., 2018).
Inhibition of Cytochrome P450 Isoforms
Although not directly related to this compound, research on the selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms provides insights into the metabolic considerations for novel compounds. Understanding the metabolism of drugs and potential drug-drug interactions is crucial for developing new therapeutic agents. This comprehensive review of inhibitors highlights the importance of selectivity in drug development, relevant for compounds including imidazo[1,2-b]pyrazole derivatives (Khojasteh et al., 2011).
Pyrazolines and Neurodegenerative Disorders
Pyrazolines, characterized by their significant biological activities, have shown promise in treating neurodegenerative diseases. These compounds, including pyrazoline-based structures, are known for their neuroprotective properties, offering potential in managing Alzheimer's disease, Parkinson's disease, and psychiatric disorders. The review discusses the SAR, molecular docking, and inhibitory actions of pyrazolines, highlighting their therapeutic potential against neurodegenerative diseases (Ahsan et al., 2022).
作用機序
Target of Action
Imidazole-containing compounds, which include 1-cyclopentyl-6-ethyl-1h-imidazo[1,2-b]pyrazole, have been reported to interact with a wide range of therapeutic targets due to their broad range of chemical and biological properties .
Mode of Action
It’s known that imidazole derivatives can interact with diverse target therapeutic molecules with a wide range of binding interaction possibilities .
Biochemical Pathways
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the 5-HT2A serotonin receptor, acting as an antagonist . This interaction is crucial as it can influence neurotransmission and has potential implications in treating disorders related to serotonin imbalance, such as depression and anxiety . Additionally, the compound’s interaction with other proteins and enzymes can modulate various biochemical pathways, contributing to its diverse biological activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT2A receptor can alter downstream signaling pathways, affecting cellular responses . Moreover, the compound has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular behavior . These effects highlight the compound’s potential in therapeutic applications, particularly in targeting specific cellular pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as the 5-HT2A receptor, inhibiting its activity . This inhibition can lead to changes in neurotransmitter release and receptor signaling, ultimately affecting cellular function . Additionally, the compound may influence enzyme activity, either by inhibition or activation, thereby modulating biochemical pathways . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Over extended periods, degradation may occur, potentially reducing its efficacy . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization . Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent . These findings are essential for determining safe and effective dosage ranges for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall bioavailability and efficacy . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding these subcellular dynamics is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
特性
IUPAC Name |
1-cyclopentyl-6-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-10-9-12-14(7-8-15(12)13-10)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNRVISMVEAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479805.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)
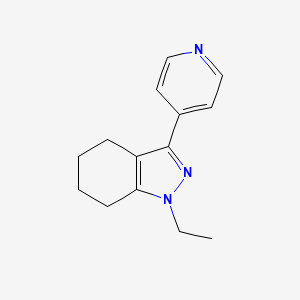

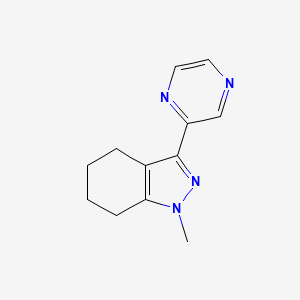
![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)
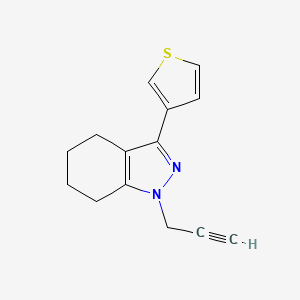
![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)
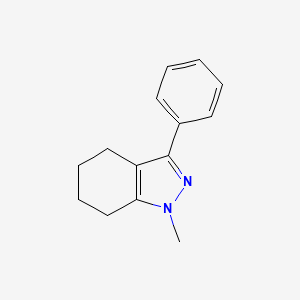
![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)
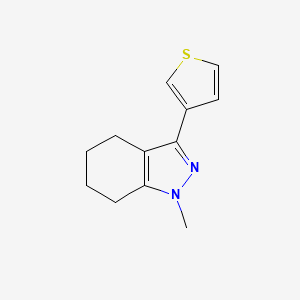
![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479828.png)
